molecular formula C15H17N3O2 B2621208 N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide CAS No. 865287-40-7

N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide

Cat. No.: B2621208
CAS No.: 865287-40-7
M. Wt: 271.32
InChI Key: TXIXNRAXVPEMMU-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Safety and Hazards

The safety and hazards of related compounds have been evaluated. For instance, some compounds were found to have less cytotoxic effect on HEK-293T-ACE2 host cells than honokiol .

Future Directions

Future directions for the study of related compounds have been suggested. For instance, based on the good performance of one iridium complex, two new iridium complexes were theoretically designed by substituting phenyl rings with a tert-butyl group (-t-Bu) and methyl group (–CH3), respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For instance, the reaction of phenylhydrazine with cyclohexanecarboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride can yield the desired oxadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The phenyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring .

Scientific Research Applications

N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide stands out due to its unique combination of the oxadiazole ring and the cyclohexanecarboxamide moiety. This structure imparts specific chemical and biological properties, making it a versatile compound for various applications. Its stability, reactivity, and potential for functionalization further enhance its utility in scientific research and industrial applications .

Properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c19-13(11-7-3-1-4-8-11)16-15-18-17-14(20-15)12-9-5-2-6-10-12/h2,5-6,9-11H,1,3-4,7-8H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIXNRAXVPEMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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